molecular formula C21H23N3OS B12038932 1-amino-N-benzyl-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide

1-amino-N-benzyl-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide

Cat. No.: B12038932
M. Wt: 365.5 g/mol
InChI Key: FZFYRZWOCYJVBQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-amino-N-benzyl-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.

Chemical Reactions Analysis

1-amino-N-benzyl-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide undergoes several types of chemical reactions:

Scientific Research Applications

1-amino-N-benzyl-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-amino-N-benzyl-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

1-amino-N-benzyl-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide can be compared with other similar compounds such as:

  • 1-amino-N-(4-ethoxyphenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide
  • 1-amino-N-(3,4-dichlorophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide
  • 1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities .

Properties

Molecular Formula

C21H23N3OS

Molecular Weight

365.5 g/mol

IUPAC Name

1-amino-N-benzyl-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide

InChI

InChI=1S/C21H23N3OS/c1-2-16-14-10-6-7-11-15(14)17-18(22)19(26-21(17)24-16)20(25)23-12-13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12,22H2,1H3,(H,23,25)

InChI Key

FZFYRZWOCYJVBQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C3=C1CCCC3)C(=C(S2)C(=O)NCC4=CC=CC=C4)N

Origin of Product

United States

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